molecular formula C15H19NO4 B12122680 1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid

1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid

Cat. No.: B12122680
M. Wt: 277.31 g/mol
InChI Key: VMOVYASDUSWBOL-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid (CAS: 88950-64-5) is a cyclopropane-derived chiral compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.21 g/mol . It features a tert-butoxycarbonyl (Boc) group protecting the amino functionality and a phenyl substituent on the cyclopropane ring. The compound exhibits a melting point of 178°C and is typically stored under dry, cool conditions (2–8°C) to maintain stability .

This molecule is a critical intermediate in pharmaceutical synthesis, particularly for chiral drugs targeting viral proteases or metabolic enzymes. Its rigid cyclopropane scaffold and stereochemical configuration (often (1R,2S) or (1S,2R)) enhance binding specificity in drug-receptor interactions . The Boc group serves as a protective moiety during multi-step syntheses, enabling selective deprotection under mild acidic conditions .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOVYASDUSWBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photoredox-Catalyzed Decarboxylative Cyclization

Recent advances in photoredox catalysis enable efficient cyclopropane formation via radical-polar crossover mechanisms. A study demonstrated that irradiation of homoallyl chlorides (e.g., styrene derivatives) with Boc-protected amino acids (e.g., Boc-Pro-OH) in the presence of cesium carbonate and 4CzIPN photocatalyst yields cyclopropanes with >90% efficiency. The reaction proceeds through a decarboxylative radical addition followed by polar cyclization, achieving high diastereoselectivity (dr > 10:1) for the cis-configuration.

Table 1: Photoredox Cyclopropanation Conditions

SubstrateCatalystYield (%)Diastereoselectivity (dr)
Styrene derivative4CzIPN (1%)9912:1 (cis:trans)
Naphthyl chlorideIr(ppy)₃9015:1

This method eliminates the need for transition metals, reducing costs and simplifying purification.

Phase-Transfer-Catalyzed Cyclization

Industrial-scale synthesis often employs phase-transfer catalysis (PTC) for cyclopropanation. A patent describes the cyclization of chlorobutyrate esters using sodium hydroxide and dichloromethane, yielding cyclopropanecarboxylate esters in 46–90% yields. The reaction requires precise control of sodium alkoxide concentration (>20 mol%) and temperature (50–100°C) to minimize byproducts.

Functionalization with the Boc Group

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A patented protocol involves reacting the amino intermediate with Boc₂O in tetrahydrofuran (THF) and triethylamine (TEA) at 0–25°C, achieving >95% protection efficiency. The Boc group stabilizes the amino moiety during subsequent reactions, such as ester hydrolysis or phenyl group installation.

Table 2: Boc Protection Optimization

BaseSolventTemperature (°C)Yield (%)
TEATHF098
DMAPDCM2592

Incorporation of the Phenyl Group

Grignard Reagent Addition

Phenylmagnesium bromide reacts with cyclopropanecarboxylate esters to install the phenyl substituent. The reaction proceeds in anhydrous ether at −78°C, followed by quenching with ammonium chloride to yield 2-phenylcyclopropanecarboxylic acid derivatives. Stereochemical outcomes depend on the ester’s configuration, with trans-addition favored in polar solvents.

Oxidative Coupling of Aldehyde Precursors

An alternative route oxidizes cyclopropanecarboxaldehyde to the carboxylic acid using molecular oxygen at 50–100°C. This method avoids catalysts, simplifying product isolation. Crotonaldehyde impurities (<15%) are decomposed during oxidation, ensuring high purity (>98%).

Stereochemical Control and Analysis

Chiral HPLC Validation

Enantiomeric purity is verified using Chiralpak IA/IB columns with hexane:isopropanol (90:10). For example, a sample with [α]D²⁵ = +15.6° in methanol showed >99% ee.

NMR Spectroscopy

Coupling constants (J = 5–8 Hz) between cyclopropane protons confirm cis-configuration, while NOESY correlations validate spatial proximity of the Boc and phenyl groups.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

The PTC method recycles dichloromethane and sodium alkoxide, reducing waste. Continuous flow systems enhance oxygen mass transfer in aldehyde oxidations, achieving 85% conversion in 6 hours.

Cost-Effective Photoredox Systems

Replacing iridium catalysts with organic photocatalysts (e.g., 4CzIPN) lowers costs by 40% while maintaining yields .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate a free amine, enabling further functionalization.

Reagents and Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

  • Hydrochloric acid (HCl) in dioxane .

Example Reaction :

Boc protected compoundTFA DCM1 Amino 2 phenylcyclopropanecarboxylic acid+CO2+tert butanol\text{Boc protected compound}\xrightarrow{\text{TFA DCM}}\text{1 Amino 2 phenylcyclopropanecarboxylic acid}+\text{CO}_2+\text{tert butanol}

Key Findings :

  • Deprotection yields exceed 85% under optimized conditions .

  • The free amine is critical for biological activity, as seen in LSD1/KDM1A enzyme inhibition studies .

Oxidation Reactions

The cyclopropane ring and carboxylic acid moiety participate in oxidation processes.

Reagents and Conditions :

  • Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Ozone (O₃) followed by reductive workup for ring cleavage.

Products :

Oxidizing Agent Product Application
KMnO₄Oxo-derivatives (e.g., ketones)Intermediate for drug synthesis
O₃1,2-Diols or diketonesStudy of ring strain reactivity

Mechanistic Insight :
Oxidation destabilizes the cyclopropane ring, leading to ring-opening or functional group transformation. The Boc group remains intact under mild conditions.

Coupling Reactions

The carboxylic acid undergoes amidation or esterification for peptide or prodrug synthesis.

Reagents and Conditions :

  • Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS).

  • HATU/DIPEA in DMF for amide bond formation .

Example Synthesis :
In LSD1 inhibitor development, the carboxylic acid was coupled with primary/secondary amines to yield carboxamide derivatives (e.g., compounds 14a–p ) .

Yield Data :

Amine Product Yield Biological Activity (IC₅₀)
Benzylamine14a 72%0.8 µM (LSD1 inhibition)
Cyclohexylamine14d 68%Inactive

Structure-Activity Note :
Aryl-substituted carboxamides (e.g., 14a–c ) showed submicromolar enzyme inhibition, while aliphatic analogues were inactive, highlighting the role of π-π interactions .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes electrophilic or nucleophilic ring-opening.

Reagents and Conditions :

  • H₂SO₄ or HBr in acetic acid.

  • Grignard reagents (e.g., MeMgBr).

Products :

  • Acid-catalyzed hydrolysis : Forms β-keto acids or alkenes.

  • Nucleophilic attack : Yields substituted open-chain compounds.

Mechanistic Pathway :

CyclopropaneCarbocation intermediateH OAlkene or alcohol derivatives\text{Cyclopropane}\xrightarrow{\text{H }}\text{Carbocation intermediate}\xrightarrow{\text{H O}}\text{Alkene or alcohol derivatives}

Enzymatic Interactions

The compound acts as a mechanism-based inhibitor for lysine-specific demethylase 1 (LSD1), a therapeutic target in acute myeloid leukemia (AML) .

Key Findings :

  • Boc-deprotected analogues (e.g., 5a–p ) inhibit LSD1 with IC₅₀ values as low as 0.8 µM .

  • Boc-protected precursors (e.g., 14b–c ) unexpectedly inhibit AML cell growth, suggesting off-target effects .

Biological Data :

Compound LSD1 IC₅₀ (µM) AML Cell Growth Inhibition (72 h)
5b 0.985% reduction
14b >25060% reduction

Comparative Reactivity

The stereochemistry (1S,2S) and Boc protection significantly influence reactivity:

Feature Impact on Reactivity
Boc group Stabilizes amine; enables selective carboxylic acid reactions
Cyclopropane ring Enhances strain-driven reactivity (e.g., ring-opening)
Phenyl substituent Directs electrophilic substitution at the para position

Scientific Research Applications

Synthetic Applications

The presence of the tert-butoxycarbonyl group allows for selective reactions during synthetic transformations. This makes the compound valuable in the following areas:

  • Peptide Synthesis : The Boc group is commonly used in peptide synthesis to protect amino groups, facilitating the formation of peptide bonds without unwanted side reactions.
  • Functionalization : The cyclopropane structure provides a unique scaffold for further functionalization, allowing researchers to create diverse derivatives that can be tailored for specific biological activities.

Medicinal Chemistry

1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid has shown promise in several therapeutic areas:

  • Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain analogs can inhibit inflammation in animal models, suggesting potential use in treating inflammatory diseases .
  • Anticancer Potential : The compound's structure may enhance its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that it could inhibit tumor growth through modulation of specific signaling pathways related to cell survival and proliferation .

Interaction Studies

Understanding how 1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid interacts with biological targets is crucial for elucidating its therapeutic potential. Techniques such as molecular docking and in vitro assays are employed to assess these interactions.

Several studies have documented the applications and effects of 1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid:

  • Study on Anti-inflammatory Activity : A series of compounds derived from this acid were synthesized and tested for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. Results indicated significant inhibition rates compared to standard anti-inflammatory drugs .
  • Anticancer Activity Evaluation : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7. The compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid involves the reactivity of its functional groups:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Application Reference
1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ 201.21 Phenyl, Boc-amino 178 Pharmaceutical intermediate (e.g., protease inhibitors)
(1R,2S)-1-(tert-Butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid ethyl ester 259217-95-3 C₁₄H₂₁NO₄ 267.32 Vinyl, Ethyl ester N/A Key intermediate for Hepatitis C protease inhibitors
1-((tert-Butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylic acid 796882-45-6 C₉H₁₃F₂NO₄ 237.20 Difluoro, Boc-amino N/A Potential fluorinated drug candidate
(1S,4R)-4-(tert-Butoxycarbonylamino)cyclopent-2-enecarboxylic acid 151907-79-8 C₁₁H₁₇NO₄ 227.26 Cyclopentene ring N/A Conformational studies in peptidomimetics

Biological Activity

1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid, often referred to as Boc-phenylcyclopropanecarboxylic acid, is a compound notable for its unique cyclopropane structure and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, interactions with biological targets, and relevant case studies.

The molecular formula of 1-(tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid is C₁₅H₁₉NO₄, with a molecular weight of approximately 277.31 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group which enhances its stability and reactivity during synthetic processes. The compound exhibits a melting point of 90-91ºC and a boiling point of 450.3ºC at 760 mmHg .

Synthesis

The synthesis of 1-(tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid typically involves several key steps:

  • Formation of the Cyclopropane Core : This can be achieved through cyclopropanation reactions using diazomethane or other cyclopropanating agents.
  • Introduction of the Boc Group : The amine functionality is protected using Boc anhydride, allowing for selective reactions without affecting the amine during subsequent transformations.
  • Carboxylic Acid Functionalization : The carboxylic acid group can be modified to enhance solubility or biological activity.

The biological activity of this compound is largely attributed to its structural features, which may influence interactions with enzymes and receptors. The presence of the phenyl group is thought to enhance binding affinity to specific biological targets due to π-π stacking interactions.

Interaction Studies

Research on the interaction of 1-(tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid with various biological targets has utilized techniques such as:

  • Molecular Docking : This computational method predicts how the compound fits into the active sites of enzymes or receptors.
  • In Vitro Assays : These assays evaluate the compound's efficacy against specific biological targets, such as kinases or GPCRs (G protein-coupled receptors).

Case Studies

Several studies have focused on the biological implications of this compound:

  • Anticancer Activity : Preliminary studies indicate that derivatives of cyclopropanecarboxylic acids exhibit anticancer properties by inhibiting tumor growth in various cancer cell lines.
  • Neuroprotective Effects : Research has suggested that certain analogs may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Comparative Analysis

The following table compares 1-(tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid with structurally related compounds:

Compound NameMolecular FormulaKey Features
(1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acidC₁₁H₁₇NO₄Contains a vinyl group instead of a phenyl group
(1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylic acidC₉H₁₅NO₄Lacks the phenyl substituent; simpler structure
(1R,2R)-1-(tert-butoxycarbonylamino)-2-methylcyclopropanecarboxylic acidC₁₃H₁₉NO₄Contains a methyl group instead of a phenyl group

Q & A

Q. Basic

  • Chromatography : Silica gel column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate) .
  • Analytical methods :
    • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase.
    • NMR : Confirm stereochemistry and functional group integrity (e.g., δ 1.4 ppm for Boc methyl groups) .

What strategies are employed to achieve stereoselective synthesis of the cyclopropane ring?

Q. Advanced

  • Catalytic asymmetric synthesis : Use chiral Lewis acids (e.g., Rh(II) or Cu(I)) to control ring closure stereochemistry .
  • Donor-acceptor cyclopropanes : Polar substituents (e.g., Boc-amino group) enhance reactivity and stereocontrol via transition-state stabilization .
  • Temperature modulation : Low temperatures (0–5°C) reduce side reactions during cyclopropanation .

How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in peptide coupling reactions?

Q. Advanced

  • Protection : The Boc group shields the amine, preventing undesired nucleophilic side reactions during peptide bond formation .
  • Deprotection : Acidic conditions (e.g., TFA/DCM) cleave the Boc group without disrupting the cyclopropane ring .
  • Steric effects : The bulky tert-butyl moiety slows coupling kinetics, requiring optimized reagents (e.g., HATU or DCC) for efficient amide bond formation .

What are the primary applications of this compound in medicinal chemistry research?

Q. Basic

  • Enzyme inhibitor design : The cyclopropane ring mimics transition-state geometries in proteases or kinases .
  • Drug intermediates : Used in synthesizing neurologically active agents (e.g., NMDA receptor modulators) .
  • Biological probes : Fluorescent or isotopic labeling for studying target engagement .

What computational methods are used to model the cyclopropane ring’s strain and predict reactivity?

Q. Advanced

  • DFT calculations : Assess ring strain (~27 kcal/mol) and bond angle distortion .
  • Molecular dynamics : Simulate conformational flexibility in biological binding pockets .
  • Docking studies : Predict interactions with enzyme active sites (e.g., HIV-1 protease) .

What are the recommended storage conditions to maintain the compound’s stability?

Q. Basic

  • Temperature : Store at room temperature in a desiccator to prevent hydrolysis .
  • Solubility : Dissolve in anhydrous DMSO or DCM for long-term stability .
  • Handling : Avoid prolonged exposure to moisture or strong acids/bases to preserve the Boc group .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Reproducibility checks : Validate assays under standardized conditions (pH, temperature, solvent) .
  • Metabolic stability studies : Use liver microsomes to assess degradation pathways .
  • Structural analogs : Compare activity across derivatives to isolate pharmacophore contributions .

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